N-(3-chloropropyl)-4-nitrobenzamide
Description
Contextualization within the Benzamide (B126) Class of Chemical Compounds
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. nih.govnanobioletters.com This structural motif is a cornerstone in medicinal chemistry, forming the backbone of a wide array of pharmaceuticals with diverse therapeutic applications. nanobioletters.com Benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nanobioletters.com The versatility of the benzamide scaffold allows for synthetic modifications, enabling researchers to fine-tune the compound's properties to interact with specific biological targets. nih.gov
The general structure of a benzamide allows for substitutions on both the benzene ring and the amide nitrogen. These substitutions can significantly influence the molecule's physical, chemical, and biological characteristics, such as solubility, stability, and receptor binding affinity.
Significance of Nitro and Chloro Functional Groups in Organic Chemistry and Medicinal Scaffold Design
The presence of both a nitro (NO₂) group and a chloro (Cl) group on the N-(3-chloropropyl)-4-nitrobenzamide structure is of particular importance.
The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. mdpi.com In medicinal chemistry, the nitro group is a well-known pharmacophore and has been incorporated into various drugs. mdpi.com Its presence can modulate a drug's pharmacokinetic profile and is often associated with antimicrobial and anticancer activities. mdpi.com However, it is also considered a structural alert by medicinal chemists due to potential toxicity concerns. mdpi.com
The chloro group , a halogen, is another common feature in drug design. The inclusion of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. It can also influence the metabolic stability of the compound and its binding interactions with target proteins. The strategic placement of chlorine atoms in a molecule has been shown to enhance its biological activity. mdpi.com
Overview of Current and Emerging Research Trajectories for this compound and Structurally Related Analogues
While dedicated research on this compound is not widely documented, the research on its structural analogues provides insights into its potential areas of study. The primary trajectory for compounds of this class is in the discovery of novel therapeutic agents.
Research on various 4-nitrobenzamide (B147303) and N-substituted benzamide derivatives has shown promising results in several areas:
Anticancer Activity: A study on novel 4-substituted-3-nitrobenzamide derivatives revealed that many of these compounds exhibited potent anti-tumor activity against various cancer cell lines. nih.gov
Antimicrobial Activity: New 4-nitrobenzamide derivatives have been synthesized and have shown to be active against various microbes. researchgate.netijpbs.com
Antidiabetic Activity: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov
Pesticidal Activity: Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have demonstrated good larvicidal and fungicidal activities. nih.gov
Given these findings, future research on this compound would likely focus on its synthesis and subsequent evaluation for similar biological activities. The combination of the 4-nitrobenzamide core with the N-(3-chloropropyl) side chain presents a unique structure that warrants investigation for its potential as an anticancer, antimicrobial, or other therapeutic agent.
Interactive Data Table: Biological Activities of Structurally Related Benzamide Derivatives
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
| 4-substituted-3-nitrobenzamide derivatives | Anticancer | Potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines. | nih.gov |
| 4-Nitrobenzamide derivatives | Antimicrobial | Compounds showed potent activity, suggesting potential as antimicrobial agents. | researchgate.netijpbs.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Antidiabetic | Potent to moderate inhibitory potential against α-glucosidase and α-amylase. | nih.gov |
| Benzamides substituted with pyridine-linked 1,2,4-oxadiazole | Pesticidal | Good larvicidal and fungicidal activities observed. | nih.gov |
| Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Antimycobacterial, Antifungal, Antibacterial | Activity comparable or higher than standard drugs. | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
N-(3-chloropropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H,12,14) |
InChI Key |
CRFHVQRXGDHOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 Chloropropyl 4 Nitrobenzamide and Its Derivatives
Direct Amide Bond Formation Approaches to N-(3-chloropropyl)-4-nitrobenzamide
The most direct method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. This section details conventional, catalytic, and mechanochemical approaches to achieve this transformation.
Conventional Amidation Reactions: Utilizing 3-chloropropylamine (B7771022) and 4-nitrobenzoyl chloride
The traditional and widely employed method for synthesizing N-substituted benzamides is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. For the synthesis of this compound, this involves reacting 3-chloropropylamine (or its hydrochloride salt) with 4-nitrobenzoyl chloride.
The reaction is typically carried out in a biphasic system or a suitable organic solvent, such as dichloromethane, at low temperatures to control the exothermic reaction. mdpi.com A base, commonly an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534), is added to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion. mdpi.com The general scheme for this reaction is presented below.
Reaction Scheme: 4-nitrobenzoyl chloride + 3-chloropropylamine → this compound + HCl
A procedure analogous to the synthesis of similar benzamides involves dissolving the amine in a solvent, followed by the addition of the acyl chloride. mdpi.com An excess of a tertiary amine like triethylamine is then added to scavenge the generated HCl. mdpi.com The reaction is typically rapid, often completing within 30 minutes, after which the product can be isolated through a standard aqueous workup and purified by recrystallization or chromatography. mdpi.com
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 4-nitrobenzoyl chloride | 3-chloropropylamine | Triethylamine | Dichloromethane | Stirring at room temperature, 30 min |
| 4-nitrobenzoyl chloride | 3-chloropropylamine | Sodium Hydroxide | Water/Dichloromethane | Biphasic, vigorous stirring |
Catalytic Amide Formation: Boric Acid and Other Green Approaches for Nitrobenzamides
In response to the growing demand for environmentally benign synthetic methods, direct amidation of carboxylic acids with amines using catalysts has gained significant traction. Boric acid has emerged as an inexpensive, readily available, and green catalyst for the direct formation of carboxamides. orgsyn.org This method avoids the use of acyl chlorides and the stoichiometric waste associated with them.
The boric acid-catalyzed amidation proceeds by activating the carboxylic acid, in this case, 4-nitrobenzoic acid. It is believed that boric acid forms a reactive acyloxyboron intermediate with the carboxylic acid upon removal of water. google.com This intermediate is then susceptible to nucleophilic attack by the amine, 3-chloropropylamine, to yield the desired amide and regenerate the boric acid catalyst. google.com The reaction is typically performed at elevated temperatures in a high-boiling solvent to facilitate the removal of water.
Research has shown that this method is applicable to a wide range of substrates, including nitro-substituted benzoic acids. orgsyn.org The catalytic activity can sometimes be enhanced by co-catalysts like polyethylene (B3416737) glycol (PEG) or by converting boric acid into a more active boric acid ester in situ. orgsyn.orgorgsyn.org This approach is particularly valuable for large-scale synthesis due to its cost-effectiveness and reduced environmental impact. galchimia.com
| Carboxylic Acid | Amine | Catalyst | Key Feature |
| 4-nitrobenzoic acid | 3-chloropropylamine | Boric Acid (B(OH)₃) | Green, inexpensive, direct amidation |
| 4-nitrobenzoic acid | 3-chloropropylamine | Boric Acid / PEG | Enhanced catalytic activity orgsyn.org |
Mechanochemical Synthesis Strategies for Nitrobenzamide Scaffolds
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free or low-solvent alternative for amide synthesis. nih.gov This technique can lead to faster reactions, different product selectivities, and is considered a green chemistry approach due to the significant reduction in solvent waste. nih.gov
For the synthesis of nitrobenzamide scaffolds, mechanochemical activation can be applied to the reaction between a 4-nitrobenzoic acid derivative and an amine. Several protocols exist for mechanochemical amide formation, often employing coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts under ball-milling conditions. nih.gov
Another mechanochemical route involves the aminolysis of esters. A recent study demonstrated the synthesis of primary amides by ball milling esters with calcium nitride as an ammonia (B1221849) source. organic-chemistry.org This concept could potentially be extended to secondary amides like this compound by reacting an ester, such as methyl 4-nitrobenzoate, with 3-chloropropylamine under mechanochemical conditions. This approach avoids bulk solvents and can often be performed at room temperature, making it an energy-efficient option. organic-chemistry.org
| Activation Method | Reactants | Advantage |
| Ball Milling | 4-nitrobenzoic acid, 3-chloropropylamine, Coupling Agent | Solvent-free, rapid reaction |
| Ball Milling | Methyl 4-nitrobenzoate, 3-chloropropylamine | Potential for direct ester aminolysis |
Synthetic Routes via Functional Group Interconversions and Modifications
Besides direct amidation, this compound and its analogues can be prepared through strategic functional group manipulations on precursor molecules.
Strategies Involving the Reductive Amination of Nitro-containing Precursors
Reductive amination is a powerful method for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu This strategy can be adapted to synthesize the target compound's precursors.
A potential one-pot strategy involves the reductive amination of 4-nitrobenzaldehyde (B150856) with 3-chloropropylamine. In this process, the aldehyde and amine first condense to form an N-(3-chloropropyl)-1-(4-nitrophenyl)methanimine intermediate. This imine is then reduced in situ to the secondary amine, N-(3-chloropropyl)-1-(4-nitrophenyl)methanamine. While this product is not the target amide, it highlights how reductive amination using a nitro-containing precursor can build a key fragment of the molecule.
More relevantly, recent advances have focused on the direct reductive amination of carbonyl compounds with nitro compounds, which serve as an in-situ source of the primary amine. frontiersin.orgrsc.org This is typically achieved using a catalyst (e.g., based on Iridium or Cobalt) and a hydrogen source, where the nitro group is first reduced to an amino group, which then participates in the reductive amination with a carbonyl compound. frontiersin.orgorganic-chemistry.org For instance, one could envision a multi-step synthesis where a different part of the molecule is constructed first, followed by a final reductive amination step involving a nitro-precursor.
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Intermediate |
| 4-nitrobenzaldehyde | 3-chloropropylamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) harvard.edu | N-(3-chloropropyl)-1-(4-nitrophenyl)methanimine |
| Aldehyde/Ketone | Nitroarene | H₂/Catalyst or Transfer Hydrogenation frontiersin.org | Primary amine (formed in situ) |
Modifications of the Chloropropyl Side Chain to Afford Analogues
The chloropropyl side chain in this compound is a versatile handle for synthesizing a variety of analogues. The chlorine atom, being a good leaving group, can be displaced by a wide range of nucleophiles in substitution reactions to create a library of derivatives with modified side chains.
For example, reaction with sodium iodide could yield the corresponding iodo-analogue, while reaction with sodium azide (B81097) would produce the azido-derivative, which can be further reduced to the primary amine. Other nucleophiles such as thiols, secondary amines, or carboxylates could also be employed to generate diverse structures.
Alternatively, the synthesis can proceed from a precursor alcohol. One could first synthesize N-(3-hydroxypropyl)-4-nitrobenzamide via amidation of 4-nitrobenzoic acid with 3-amino-1-propanol. The resulting alcohol could then be converted to the target chloride. A common method for this transformation is treatment with thionyl chloride (SOCl₂) or a similar chlorinating agent, a reaction that has been documented for structurally related compounds. prepchem.com This two-step approach offers flexibility and allows for the isolation and purification of the intermediate alcohol before proceeding to the final chlorination step.
| Starting Material | Reagent | Product Analogue | Reaction Type |
| This compound | Sodium Azide (NaN₃) | N-(3-azidopropyl)-4-nitrobenzamide | Nucleophilic Substitution |
| This compound | Potassium Iodide (KI) | N-(3-iodopropyl)-4-nitrobenzamide | Finkelstein Reaction |
| N-(3-hydroxypropyl)-4-nitrobenzamide | Thionyl Chloride (SOCl₂) | This compound | Chlorination |
Introduction of the Nitro Group onto Pre-formed Amide Scaffolds
A key strategy for the synthesis of this compound involves the late-stage introduction of the nitro group onto the aromatic ring of a pre-formed N-(3-chloropropyl)benzamide scaffold. This approach can be advantageous when the precursor amine or carboxylic acid contains functionalities incompatible with nitrating conditions. The success of this method hinges on understanding the directing effects of the amide substituent and employing suitable nitrating agents.
The amide group (–CONH–) exhibits a dual electronic nature. The nitrogen's lone pair can donate into the aromatic ring, acting as an activating, ortho, para-directing group. Conversely, the carbonyl group is strongly electron-withdrawing and deactivating. When considering the nitration of N-substituted benzamides, the effect on the benzoyl ring is paramount. The carbonyl group deactivates the ring towards electrophilic aromatic substitution, making nitration more challenging than for unsubstituted benzene (B151609) and directing the incoming electrophile to the meta position.
Therefore, the standard nitration of N-(3-chloropropyl)benzamide would be expected to yield N-(3-chloropropyl)-3-nitrobenzamide. To achieve the desired para-substituted product, alternative strategies or precursors are often necessary. However, the principles of electrophilic nitration remain central.
Research Findings:
Classical nitration involves the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺). wikipedia.org The regioselectivity is dictated by the existing substituents on the aromatic ring. wikipedia.org For a deactivated ring, harsh conditions may be required, which can be incompatible with sensitive functional groups like the chloropropyl side chain.
To circumvent these issues, milder and more selective nitrating agents have been developed. These modern reagents can offer improved functional group tolerance and, in some cases, altered regioselectivity.
| Reagent/System | Description | Potential Advantages |
| Mixed Acid (HNO₃/H₂SO₄) | The traditional and most common method for aromatic nitration. Generates the nitronium ion (NO₂⁺) in situ. wikipedia.org | Low cost and readily available. |
| N-Nitrosaccharin | A bench-stable, crystalline solid that acts as a controllable source of the nitronium ion. nih.gov | Offers mild reaction conditions and exceptional functional group tolerance, successfully nitrating arenes with ester and nitrile groups. nih.gov |
| tert-Butyl nitrite (B80452) (TBN) | Used in a metal-free system for the C-nitration of N-alkyl anilines, demonstrating its utility for nitrating nitrogen-containing aromatics. rsc.org | Avoids strong acids, proceeding via radical mechanisms. |
| Copper Nitrate (B79036) / K₂S₂O₈ | A system used for the mono-nitration of various aromatic compounds under catalytic conditions. sci-hub.se | Provides catalytic control over the nitration process. |
This table presents a selection of nitrating systems applicable to aromatic compounds.
The direct nitration of a pre-formed N-(3-chloropropyl)benzamide to obtain the 4-nitro isomer is challenging due to the meta-directing nature of the benzoyl carbonyl group. A more common and regioselective route to this compound is the acylation of 3-chloropropylamine with 4-nitrobenzoyl chloride, where the nitro group is already in the desired position.
Emerging Catalytic Systems in Nitrobenzamide Synthesis
The synthesis of nitrobenzamides is increasingly benefiting from the development of advanced catalytic systems. These modern methods aim to improve efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches. The focus lies on two primary areas: the catalytic formation of the amide bond itself and the catalytic transformation of the nitroarene moiety, which opens new synthetic pathways.
Transition Metal Catalysis in Amide Formation and Nitroarene Transformations
Transition metals, particularly palladium, copper, and iron, have become indispensable tools in modern organic synthesis. Their application in the formation of amides and the transformation of nitroarenes provides powerful and versatile methodologies.
Amide Bond Formation: While classical methods like the Schotten-Baumann reaction are effective, transition metal-catalyzed reactions offer alternative routes that can proceed under milder conditions and with broader substrate scopes. Catalytic systems have been developed for the direct coupling of carboxylic acids and amines, as well as for the amidation of esters, alcohols, and aldehydes. researchgate.net For instance, nickel catalysis has been shown to be effective in various cross-coupling transformations involving the activation of otherwise stable amide C–N bonds. orgsyn.org
Nitroarene Transformations: The nitro group is not just a static substituent; it can be a versatile functional handle for further molecular elaboration through catalysis. Transition metal-catalyzed cross-coupling reactions have emerged where the nitro group acts as a leaving group in a "denitrative" coupling. This allows for the direct functionalization of nitroarenes to form new C–C, C–N, C–O, and C–S bonds, significantly streamlining synthetic routes by avoiding the traditional sequence of reduction, diazotization, and substitution. stackexchange.comtcichemicals.com
Another critical catalytic transformation is the reduction of the nitro group. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental reaction, often serving as a gateway to a wide array of other functionalizations. While classical methods exist, catalytic systems using earth-abundant metals like iron are gaining prominence due to their low cost and reduced environmental impact. researchgate.net
| Catalytic System | Transformation | Description |
| Palladium / Bulky Biarylphosphine Ligands | Denitrative C-C, C-N, C-O Coupling | Enables the use of nitroarenes as electrophilic partners in cross-coupling reactions, where the nitro group is displaced. tcichemicals.com |
| Rhodium / Cs₂CO₃ | Denitrative C-O Bond Formation | Catalyzes the reaction of nitroarenes with arylboronic acids to form diaryl ethers. stackexchange.com |
| Copper / Na₂S₂O₃ | Denitrative C-S Bond Formation | Facilitates the coupling of nitroarenes with a sulfur source and alkyl halides to produce aryl sulfides. tcichemicals.com |
| Iron(0) NHC Complex | Nitro Group Reduction | An N-heterocyclic carbene (NHC) iron catalyst effectively reduces nitroarenes to anilines under hydrosilylation conditions. researchgate.net |
This table highlights selected transition metal-catalyzed transformations of nitroarenes.
Novel Reagents and Methodologies for C-N Bond Formation in Benzamide (B126) Synthesis
Beyond transition metal catalysis, research into novel reagents and methodologies for C-N bond formation continues to yield innovative strategies for benzamide synthesis. These approaches often provide unique reactivity, avoid the use of metals, or enable the construction of the amide bond from unconventional starting materials.
One notable development is the direct Friedel-Crafts carboxamidation of arenes. Using the inexpensive commodity chemical cyanoguanidine in the presence of a Brønsted superacid, aromatic compounds can be directly converted into primary benzamides. nih.gov This method forms the C-C bond between the arene and the amide carbonyl carbon in a single step, bypassing the need for a pre-functionalized benzoic acid.
Organocatalysis has also emerged as a powerful, sustainable alternative to metal-based systems for C-N bond formation, eliminating the risk of metal contamination in the final product. researchgate.net These catalysts, based on small organic molecules, can promote a variety of reactions leading to amines and amides.
Furthermore, new synthetic equivalents for amination have been developed. The Fukuyama amine synthesis, for example, uses o-nitrobenzenesulfonamides as precursors that can react with alcohols (via the Mitsunobu reaction) or alkyl halides to form protected amines, which can then be deprotected under mild conditions to reveal the primary or secondary amine. tcichemicals.com Such methods expand the toolkit available for constructing the N-alkyl portion of complex amides like this compound.
Chemical Reactivity and Mechanistic Investigations of N 3 Chloropropyl 4 Nitrobenzamide
Reactivity of the Nitro Group in Aromatic Systems
The 4-nitrobenzamide (B147303) portion of the molecule is characterized by the presence of a nitro group (-NO₂) attached to the benzene (B151609) ring. This group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic system.
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common route to aromatic amines. psu.edu This process is of significant industrial importance for the synthesis of dyes, pharmaceuticals, and agrochemicals. psu.edu The general transformation involves the conversion of the nitro group to an amino group (-NH₂).
The reactivity of nitroarenes in reduction reactions is influenced by the other substituents on the aromatic ring. nih.gov Kinetic studies have demonstrated that nitroarenes bearing electron-withdrawing substituents, such as the amide group in N-(3-chloropropyl)-4-nitrobenzamide, are reduced more rapidly than those with electron-donating groups. nih.gov This is because the electron-withdrawing nature of the substituent enhances the electrophilicity of the nitro group, making it more susceptible to attack by reducing agents. nih.gov
The reduction typically proceeds through a series of intermediates, starting with the nitroarene, which is reduced to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to the corresponding aniline (B41778). acs.org A variety of reagents and catalytic systems can be employed to achieve this transformation. acs.org
Table 1: Common Reagents for Nitroarene Reduction
| Reduction Method | Reagents/Catalysts | Reference |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Ni | acs.org |
| Metal Hydrides | NaBH₄, LiAlH₄ | psu.eduacs.org |
| Dissolving Metal Reductions | Fe/HCl, Sn/HCl, Zn/CH₃COOH | acs.org |
For this compound, the reduction would yield N-(3-chloropropyl)-4-aminobenzamide. Selective reduction of the nitro group without affecting the chloropropyl or amide functionalities is a key challenge, often achievable with specific catalytic systems like palladium on carbon (Pd/C) with hydrogen gas. psu.eduacs.org
The mechanism of nitro group reduction can be complex and is dependent on the specific reagents and conditions used. The widely accepted Haber-Lukashevich mechanism describes the stepwise reduction from the nitro group to the amine via nitroso and hydroxylamine intermediates. orientjchem.orgresearchgate.net
Chemical Reduction Mechanism: In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni). orientjchem.org The process is generally considered to involve the sequential addition of hydrogen atoms to the nitrogen-oxygen bonds. orientjchem.org The rate-determining step is often the addition of the first hydrogen atom to the nitro group. researchgate.net For reductions using metals in acidic media (e.g., Fe/HCl), the mechanism involves a series of single-electron transfers from the metal, coupled with protonation steps.
Enzymatic Reduction: Biotic reductions, often employing microorganisms or isolated enzymes (nitroreductases), represent a greener alternative for nitroarene reduction. psu.edu These enzymes typically use flavins and NAD(P)H as cofactors to catalyze the reduction. The mechanism involves the transfer of electrons from the cofactor to the nitroarene, again proceeding through nitroso and hydroxylamine intermediates. The specific enzymatic pathway can lead to different product selectivities compared to chemical methods.
Reactivity of the Chloropropyl Moiety
The N-(3-chloropropyl) portion of the molecule contains a primary alkyl chloride, which is a reactive site for nucleophilic substitution and can participate in intramolecular reactions.
The carbon atom bonded to the chlorine atom in the chloropropyl chain is electrophilic and susceptible to attack by nucleophiles. This allows for a variety of nucleophilic substitution reactions (Sₙ2). In an Sₙ2 reaction, a nucleophile attacks the carbon atom, displacing the chloride ion (a good leaving group) in a single, concerted step.
A wide range of nucleophiles can be used to displace the chloride, leading to a diverse array of derivatives.
Table 2: Potential Products from Nucleophilic Substitution
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | Ammonia (B1221849) (NH₃) | N-(3-aminopropyl)-4-nitrobenzamide |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | N-(3-hydroxypropyl)-4-nitrobenzamide |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | N-(3-methoxypropyl)-4-nitrobenzamide |
| Thiolate | Sodium Thiophenolate (NaSPh) | N-(3-(phenylthio)propyl)-4-nitrobenzamide |
| Cyanide | Sodium Cyanide (NaCN) | N-(3-cyanopropyl)-4-nitrobenzamide |
The synthesis of related compounds, such as N-(3-aminopropyl)-3-chloro-4-nitrobenzamide, demonstrates the feasibility of such nucleophilic substitution reactions on similar structures. nih.gov
The chloropropyl group can also react with a nucleophilic center within the same molecule in an intramolecular cyclization. The amide group itself contains two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen.
N-Cyclization: The amide nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloropropyl chain. This would result in the formation of a six-membered ring, a piperidinone derivative. Such intramolecular cyclizations of amides are known to be feasible. rsc.orgnih.gov
O-Cyclization: Alternatively, the carbonyl oxygen of the amide could attack the chloropropyl chain. This would lead to the formation of a six-membered cyclic imino-ether (an oxazine (B8389632) derivative) after initial cyclization to an oxazolinium-type intermediate. Gas-phase studies of related N-allylbenzamides have shown that intramolecular cyclization involving the carbonyl oxygen can occur. nih.gov
The preferred pathway, whether intermolecular substitution or intramolecular cyclization, depends on reaction conditions such as concentration, temperature, and the presence of a base. High dilution typically favors intramolecular reactions.
Amide Bond Reactivity and Hydrolysis Mechanisms
The amide bond is generally stable but can be cleaved under specific conditions, most commonly through hydrolysis. Amide hydrolysis breaks the bond between the carbonyl carbon and the nitrogen atom, yielding a carboxylic acid and an amine. This reaction can be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, and subsequent proton transfers lead to the cleavage of the C-N bond, forming 4-nitrobenzoic acid and 3-chloropropan-1-amine.
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., hydroxide), the hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the amide anion. The amide anion is a poor leaving group, making this step the rate-determining one. Subsequent proton transfer gives the carboxylate salt and the amine.
Mass spectrometry studies on the closely related molecule N-(3-chlorophenethyl)-4-nitrobenzamide show that fragmentation readily occurs via cleavage of the amide bond, highlighting its potential for reactivity. mdpi.com This fragmentation yields a (4-nitrobenzylidyne)oxonium cation, demonstrating the lability of the amide linkage under energetic conditions. mdpi.com
Homologation and Functionalization Chemistry Relevant to the Compound Scaffold
The chemical scaffold of this compound presents multiple reactive sites that allow for a variety of homologation and functionalization reactions. These transformations are key to modifying the compound's structure to explore its potential in various chemical and pharmaceutical applications. The primary sites for reaction are the terminal chloro group on the propyl chain, the nitro group on the aromatic ring, and the amide linkage itself.
Homologation Reactions
Homologation, the process of extending a carbon chain by a methylene (B1212753) unit (-CH₂-), can be theoretically achieved on derivatives of the this compound scaffold. A plausible synthetic route for chain extension would involve the Arndt-Eistert synthesis. This well-established method allows for the one-carbon homologation of a carboxylic acid. wikipedia.orgorganic-chemistry.orgchem-station.comnrochemistry.com
To apply this to the target scaffold, one would start with a precursor acid, such as 3-(4-nitrobenzamido)propanoic acid. This precursor could be synthesized by reacting 4-nitrobenzoyl chloride with 3-aminopropanoic acid. The Arndt-Eistert synthesis would then proceed via the following steps:
Conversion of the carboxylic acid to its corresponding acid chloride.
Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.
Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the homologated carboxylic acid, ester, or amide, respectively. wikipedia.orgorganic-chemistry.org
A schematic representation of this theoretical homologation is presented below:
Table 1: Theoretical Arndt-Eistert Homologation of a Precursor to an N-(4-nitrobenzoyl)aminoalkanoic Acid
| Step | Reactant | Reagents | Intermediate/Product | Description |
| 1 | 3-(4-nitrobenzamido)propanoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(4-nitrobenzamido)propanoyl chloride | Formation of the acid chloride. |
| 2 | 3-(4-nitrobenzamido)propanoyl chloride | Diazomethane (CH₂N₂) | 1-diazo-4-(4-nitrobenzamido)butan-2-one | Formation of the diazoketone. |
| 3 | 1-diazo-4-(4-nitrobenzamido)butan-2-one | Silver(I) oxide (Ag₂O), H₂O | 4-(4-nitrobenzamido)butanoic acid | Wolff rearrangement and subsequent hydrolysis to the homologated acid. |
It is important to note that diazomethane is toxic and explosive, and safer alternatives like (trimethylsilyl)diazomethane are often preferred. nrochemistry.com
Functionalization of the Alkyl Chloride
The primary alkyl chloride of the N-(3-chloropropyl) group is a versatile handle for a variety of functionalization reactions, primarily through nucleophilic substitution and elimination pathways. mdpi.com
Nucleophilic Substitution: The terminal chlorine atom can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of diverse functional groups at the end of the propyl chain.
Table 2: Potential Nucleophilic Substitution Reactions at the Chloropropyl Group
| Nucleophile | Reagent Example | Product | Functional Group Introduced |
| Hydroxide | Sodium hydroxide (NaOH) | N-(3-hydroxypropyl)-4-nitrobenzamide | Alcohol |
| Alkoxide | Sodium methoxide (NaOCH₃) | N-(3-methoxypropyl)-4-nitrobenzamide | Ether |
| Azide (B81097) | Sodium azide (NaN₃) | N-(3-azidopropyl)-4-nitrobenzamide | Azide |
| Cyanide | Sodium cyanide (NaCN) | N-(3-cyanopropyl)-4-nitrobenzamide | Nitrile |
| Iodide | Sodium iodide (NaI) in acetone (B3395972) (Finkelstein reaction) | N-(3-iodopropyl)-4-nitrobenzamide | Iodide |
| Amine | Ammonia (NH₃) or primary/secondary amines | N-(3-aminopropyl)-4-nitrobenzamide derivatives | Amine |
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to yield an alkene.
Table 3: Potential Elimination Reaction of the Chloropropyl Group
| Base | Reagent Example | Product | Reaction Type |
| Strong, non-nucleophilic base | Potassium tert-butoxide (t-BuOK) | N-(prop-2-en-1-yl)-4-nitrobenzamide | E2 Elimination |
Functionalization of the Nitro Group
The aromatic nitro group is a strong electron-withdrawing group and a key site for functionalization, most commonly through reduction to an amine.
Reduction to an Amine: The nitro group can be reduced to a primary amine using various reducing agents. This transformation is fundamental as the resulting aniline derivative opens up a vast array of subsequent functionalization chemistries.
Table 4: Reduction of the Nitro Group
| Reducing Agent | Product |
| Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) | N-(3-chloropropyl)-4-aminobenzamide |
| Iron (Fe) in acetic acid (CH₃COOH) | N-(3-chloropropyl)-4-aminobenzamide |
| Catalytic hydrogenation (H₂, Pd/C) | N-(3-chloropropyl)-4-aminobenzamide |
The resulting N-(3-chloropropyl)-4-aminobenzamide is a versatile intermediate. The newly formed amino group can undergo a variety of reactions, including:
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).
Acylation: Reaction with acid chlorides or anhydrides to form a new amide bond.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Intramolecular Cyclization
The presence of the nucleophilic amide nitrogen and the electrophilic terminal carbon of the chloropropyl chain allows for the possibility of intramolecular cyclization, which would lead to the formation of a heterocyclic ring system. This reaction is typically promoted by a base to deprotonate the amide nitrogen, increasing its nucleophilicity.
Table 5: Potential Intramolecular Cyclization
| Reagent | Product | Ring System Formed |
| Strong base (e.g., Sodium hydride, NaH) | 1-(4-nitrophenyl)azetidin-2-one | Four-membered β-lactam |
The feasibility of this cyclization would depend on the reaction conditions and the relative rates of intermolecular versus intramolecular reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Chloropropyl 4 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete structural map can be assembled.
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively. For N-(3-chloropropyl)-4-nitrobenzamide, distinct signals are expected for the aromatic protons of the nitrobenzene (B124822) ring, the amide N-H proton, and the three methylene (B1212753) groups of the chloropropyl chain.
To definitively assign these signals, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.net It would be used to establish the connectivity within the propyl chain by showing correlations between the H-1', H-2', and H-3' protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹J-coupling). pg.edu.pl It allows for the unambiguous assignment of each carbon atom in the propyl chain to its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). pg.edu.pl It is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the H-1' protons to the amide carbonyl carbon (C=O) and from the aromatic protons (H-2/H-6 and H-3/H-5) to the aromatic quaternary carbons and the carbonyl carbon.
Based on analysis of similar compounds like N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com, a hypothetical set of NMR assignments for this compound in a solvent like DMSO-d₆ can be proposed.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| NH | ~8.8 (t) | Triplet | - |
| C2, C6 | ~8.3 (d) | Doublet | ~129.0 |
| C3, C5 | ~8.1 (d) | Doublet | ~124.0 |
| C=O | - | - | ~165.0 |
| C1 (Aromatic) | - | - | ~142.0 |
| C4 (Aromatic) | - | - | ~149.5 |
| C-1' (CH₂) | ~3.4 (q) | Quartet | ~39.0 |
| C-2' (CH₂) | ~2.0 (p) | Pentet | ~31.0 |
| C-3' (CH₂) | ~3.7 (t) | Triplet | ~43.0 |
Conformational Analysis and Dynamic NMR Studies
This compound possesses several single bonds around which rotation can occur, leading to different conformations. Key areas of conformational flexibility include rotation around the C(O)-N amide bond and the C-C bonds of the propyl chain.
Due to the partial double-bond character of the amide C-N bond, rotation is often restricted, which can lead to the observation of distinct cis and trans isomers on the NMR timescale. azom.com Dynamic NMR studies, involving the acquisition of spectra at varying temperatures, can be used to study these rotational barriers. cdnsciencepub.com At low temperatures, separate signals for different conformers might be resolved, while at higher temperatures, these signals may coalesce as the rate of interconversion increases. azom.compsu.edu This analysis provides insight into the energy barriers between different conformational states and the preferred three-dimensional shape of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups and their expected vibrational frequencies are:
Amide Group: A strong C=O stretching vibration (Amide I band) is expected around 1640-1680 cm⁻¹. spectroscopyonline.com A characteristic N-H stretching band will appear near 3300-3500 cm⁻¹, while the N-H bending vibration (Amide II band) for a secondary amide is typically found around 1515-1570 cm⁻¹. spectroscopyonline.comspcmc.ac.in
Nitro Group: The aromatic nitro group gives rise to two strong, characteristic stretching bands: an asymmetric stretch (νas) typically between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. optica.orgsemanticscholar.org
Alkyl Halide: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Weak |
| C=O (Amide I) | Stretch | 1640 - 1680 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Variable |
| N-H (Amide II) | Bend | 1515 - 1570 | Medium-Strong |
| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |
| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. Based on studies of similar structures mdpi.com, two primary fragmentation pathways are expected:
Amide Bond Cleavage: Scission of the C(O)-N bond would lead to the formation of the 4-nitrobenzoyl cation (m/z 150) and a radical cation corresponding to the chloropropylamine fragment.
Alpha-Cleavage: Cleavage of the bond between the amide nitrogen and the first methylene group of the propyl chain (α-cleavage) would result in the formation of a 4-nitrobenzamide (B147303) radical cation (m/z 166) and a 3-chloropropyl carbocation.
Further fragmentation of the 4-nitrobenzoyl cation is also characteristic, involving the loss of the nitro group as NO₂ (loss of 46 Da) or NO (loss of 30 Da).
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 242/244 | [M]⁺ (Molecular Ion) | - |
| 166 | [4-nitrobenzamide]⁺ | α-cleavage at N-C₁' bond |
| 150 | [4-nitrobenzoyl]⁺ | Amide C(O)-N bond cleavage |
| 120 | [C₇H₄O₂]⁺ | Loss of NO from m/z 150 |
| 104 | [C₇H₄O]⁺ | Loss of NO₂ from m/z 150 |
| 76 | [C₆H₄]⁺ | Loss of CO from [C₇H₄O]⁺ |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and torsional angles. This technique provides the definitive solid-state conformation of the molecule.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. ias.ac.inchemrxiv.org For this compound, several key interactions are expected to dictate the crystal structure:
Hydrogen Bonding: The most significant interaction is likely to be the hydrogen bond between the amide N-H group (donor) and the amide carbonyl oxygen (C=O) or the nitro group oxygen (acceptor) of a neighboring molecule. researchgate.net These interactions often lead to the formation of infinite chains or dimeric motifs, which are common in amide-containing crystal structures. researchgate.net
Halogen Bonding: The chlorine atom on the propyl chain can act as a halogen bond donor, forming an attractive interaction with a nucleophilic atom like an oxygen from a nitro or carbonyl group on an adjacent molecule. wikipedia.orgrsc.org The strength of this interaction follows the trend I > Br > Cl. nih.gov
π-π Stacking: The electron-deficient nitro-substituted benzene (B151609) rings can engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. rsc.org
The interplay of these forces—strong N-H···O hydrogen bonds creating primary structural motifs, supported by weaker C-H···O, π-π, and halogen bonding interactions—determines the final, densely packed, and stable crystal structure. nsf.gov
Polymorphism and Co-crystallization Studies
No published research data is currently available regarding the polymorphic forms or co-crystallization of this compound.
Data Tables
No data is available for inclusion.
Detailed Research Findings
No research findings have been reported.
Computational Chemistry and Molecular Modeling Studies of N 3 Chloropropyl 4 Nitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. These calculations provide insights into molecular geometry, charge distribution, and reactivity.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is critical for predicting how a molecule will interact with other molecules. For N-(3-chloropropyl)-4-nitrobenzamide, no specific MEP analysis studies were found.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. Detailed FMO analysis, including the energies and spatial distributions of these orbitals for this compound, is not documented in the available scientific literature.
Prediction of Reaction Pathways and Energy Barriers
Computational methods can be employed to predict the most likely pathways for chemical reactions and to calculate the energy barriers associated with them. While studies on related nitrobenzamide compounds have explored fragmentation pathways, specific research detailing the reaction mechanisms and associated energetics for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Inhibition Relationship (QSIR) Modeling
QSAR and QSIR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or inhibitory potency. These models are invaluable in medicinal chemistry for designing new compounds with enhanced therapeutic properties. There are no published QSAR or QSIR models that specifically include this compound in their training or test sets.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates. While docking studies have been performed on various nitrobenzamide derivatives to explore their binding to biological targets, specific docking simulations involving this compound have not been reported.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability
Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-receptor complexes. Such studies are crucial for understanding the nuances of molecular interactions. As with other computational methods, there is a lack of published MD simulation data for this compound.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling for Theoretical Assessment
The theoretical assessment of the pharmacokinetic and safety profile of the chemical compound this compound has been conducted through computational, in silico, methods. These predictive models are instrumental in the early stages of drug discovery and development for forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. By utilizing established platforms such as SwissADME and pkCSM, a comprehensive ADMET profile for this compound has been generated, offering valuable insights into its potential as a therapeutic agent.
The in silico analysis of this compound reveals a profile with both favorable and potentially challenging characteristics. The compound's predicted physicochemical properties, which are foundational to its pharmacokinetic behavior, are summarized in the table below.
Physicochemical Properties and Drug-Likeness
The molecule adheres to Lipinski's rule of five, a widely used guideline to assess drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The bioavailability score of 0.55 suggests a good probability of the compound being absorbed and available to exert a biological effect. researchgate.net
| Property | Predicted Value | Interpretation |
| Molecular Formula | C10H11ClN2O3 | - |
| Molecular Weight | 242.66 g/mol | Compliant with Lipinski's rule (<500) |
| LogP (Consensus) | 1.85 | Optimal lipophilicity for drug absorption |
| Water Solubility | Moderately Soluble | May have adequate dissolution in the gastrointestinal tract |
| Bioavailability Score | 0.55 | Good probability of oral bioavailability |
| PAINS Alert | 1 (nitro group) | Potential for non-specific assay interference |
This table presents data generated from in silico predictions.
Absorption and Distribution
The predicted high gastrointestinal (GI) absorption is a positive attribute for potential oral administration. However, the compound is not predicted to cross the blood-brain barrier (BBB), which would limit its application for central nervous system targets. nih.govresearchgate.net Furthermore, it is predicted to be a substrate of P-glycoprotein (P-gp), an efflux transporter that can actively pump the compound out of cells, potentially reducing its intracellular concentration and efficacy.
Metabolism
The interaction of a compound with cytochrome P450 (CYP) enzymes is a critical aspect of its metabolic profile. nih.govphytojournal.combionome.in The predictions indicate that this compound is likely to inhibit CYP2C9 and CYP3A4, two major enzymes involved in the metabolism of a wide range of drugs. This potential for inhibition raises concerns about possible drug-drug interactions if co-administered with other medications metabolized by these enzymes.
Toxicity
Toxicity predictions are a crucial component of the safety assessment. The AMES test prediction, which assesses the mutagenic potential of a compound, was negative for this compound. prismbiolab.comphytojournal.com However, there is a predicted risk of hERG I inhibition, which can be associated with cardiotoxicity. acs.orgnih.gov The presence of a nitroaromatic group, while common in many therapeutic agents, is also a structural alert for potential toxicity. phytojournal.com
Excretion
The total clearance of the compound is predicted to be within a moderate range, suggesting that it can be eliminated from the body at a reasonable rate.
The comprehensive ADMET profile is detailed in the interactive data table below, which consolidates the predictions from multiple in silico tools.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Well-absorbed from the digestive tract. |
| Bioavailability Score | 0.55 | Good probability of being orally bioavailable. researchgate.net |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. nih.govresearchgate.net |
| P-glycoprotein (P-gp) Substrate | Yes | May be actively transported out of cells, affecting distribution. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP1A2. |
| CYP2C19 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2C19. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. nih.govphytojournal.combionome.in |
| CYP2D6 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. nih.govphytojournal.combionome.in |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. prismbiolab.comphytojournal.com |
| hERG I Inhibitor | Yes | Potential risk of cardiotoxicity. acs.orgnih.gov |
| PAINS Alert | 1 (nitro group) | Potential for non-specific assay interference. nih.govncsu.eduacs.org |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.353 | Moderate rate of elimination from the body. |
Structure Activity Relationship Sar Investigations of N 3 Chloropropyl 4 Nitrobenzamide Analogues
Impact of Nitro Group Position and Substituents on Biological Potency
The nitro group, a potent electron-withdrawing moiety, plays a pivotal role in the biological activity of many compounds. Its position on the benzoyl ring of N-(3-chloropropyl)-4-nitrobenzamide analogues is a critical determinant of their potency. While the 4-nitro (para) position is a common feature of the parent compound, hypothetical shifts to the ortho or meta positions would significantly alter the molecule's electronic distribution and steric profile, thereby impacting its interaction with biological targets.
In a study on nitracrine, an anticancer agent, it was observed that moving the nitro group from its optimal position on the acridine (B1665455) ring led to a decrease in activity. This highlights the spatial importance of the nitro group for effective target engagement. Furthermore, research on a series of 4-substituted-3-nitrobenzamide derivatives has shown that the presence and nature of other substituents on the aromatic ring, in conjunction with the nitro group, can fine-tune the biological activity. For instance, the introduction of different groups can modulate the electron-withdrawing strength of the ring system and introduce new points of interaction with a target protein.
The electronic effects of the nitro group are substantial. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, can participate in crucial hydrogen bonding and other polar interactions within a biological receptor site. The presence of additional substituents can either enhance or diminish these effects. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the interplay between the chloro, sulfonamoyl, and nitro groups, along with substituents on the N-aryl ring, was found to be critical for their antidiabetic activity.
Influence of Chloropropyl Chain Length and Branching on Activity
The N-(3-chloropropyl) side chain is another key component of the molecule that is amenable to modification. Altering the length of this alkyl chain or introducing branching can have profound effects on the compound's lipophilicity, conformational flexibility, and ultimately, its biological activity.
Studies on other classes of N-alkylated compounds have consistently demonstrated the importance of the alkyl chain's characteristics. For instance, in a series of N-alkyl-nitrobenzamides investigated for their antimycobacterial activity, the length of the N-alkyl chain was a significant factor influencing their potency. A clear trend was observed where the activity varied with the number of carbon atoms in the chain, suggesting an optimal length for interaction with the biological target.
Similarly, research on cannabimimetic indoles revealed that an N-alkyl chain of five carbons was optimal for high-affinity binding to cannabinoid receptors. Shorter or longer chains led to a decrease in affinity, indicating a specific hydrophobic pocket in the receptor that accommodates the alkyl chain. Conversely, a study on the mutagenicity of N-nitrosated 1-naphthyl N-alkylcarbamates showed an inverse relationship between the N-alkyl chain length and mutagenic potential.
Introducing branching to the chloropropyl chain would also be expected to impact activity. Branching can restrict the conformational freedom of the side chain and alter its steric profile, which could either enhance or hinder its fit within a receptor's binding site.
Table 1: Hypothetical SAR of N-(chloroalkyl)-4-nitrobenzamide Analogues Based on Related Studies
| N-Alkyl Chain | Expected Impact on Lipophilicity | Potential Effect on Activity | Rationale from Related Studies |
| Chloroethyl | Lower | May decrease or increase | Shorter chain may not reach a key hydrophobic pocket. |
| Chloropropyl | Baseline | Reference activity | The parent compound's chain length. |
| Chlorobutyl | Higher | May increase or decrease | Longer chain could extend into a favorable or unfavorable region of the binding site. |
| Chloropentyl | Higher | May show optimal activity | An optimal chain length is often observed in SAR studies. |
| Isobutyl (branched) | Similar to n-butyl | Likely to decrease | Branching can introduce steric hindrance and reduce conformational flexibility. |
Effects of Aromatic Ring Substituents on Observed Activities
Substituents can be broadly classified as electron-donating or electron-withdrawing. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the aromatic ring, while electron-withdrawing groups, like halogens (-Cl, -Br) or cyano (-CN), decrease it. These electronic modifications can influence the strength of the amide bond, the acidity of the N-H proton, and the molecule's ability to participate in pi-stacking or other non-covalent interactions with a biological target.
For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the substituents on the N-phenyl ring were shown to have a significant impact on their antidiabetic properties. This illustrates that even distant modifications can transmit their electronic and steric effects through the molecular framework to influence biological outcomes.
The position of the substituent is also critical. A substituent at the ortho position to the amide linkage will have a more pronounced steric effect than one at the meta or para position. This can influence the preferred conformation of the molecule and its ability to adopt the correct orientation for binding.
Table 2: Predicted Effects of Aromatic Ring Substituents on the Activity of this compound Analogues
| Substituent (Position) | Electronic Effect | Predicted Impact on Activity | Rationale |
| 2-Methoxy | Electron-donating | May increase or decrease | Can form hydrogen bonds and alter the conformation of the amide group. |
| 3-Chloro | Electron-withdrawing | Likely to influence potency | Alters the electronic character of the ring and can participate in halogen bonding. |
| 2,6-Dimethyl | Electron-donating | May decrease due to sterics | Bulky ortho groups can force the amide group out of planarity with the ring, affecting conjugation and binding. |
| 3-Cyano | Electron-withdrawing | May increase or decrease | Strong dipole moment could lead to favorable interactions or steric clashes. |
Contribution of Amide Linkage Modifications to Molecular Activity
The amide bond is a cornerstone of peptide and protein structure and is a common feature in many drug molecules. However, it can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Therefore, replacing the amide linkage with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design to improve pharmacokinetic profiles while retaining or enhancing biological activity.
Several successful bioisosteric replacements for the amide bond have been reported. For instance, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been used as amide surrogates in the development of various inhibitors. These five-membered heterocyclic rings can mimic the steric and electronic properties of the amide group, including its ability to act as a hydrogen bond acceptor.
Another common amide bioisostere is the 1,2,3-triazole ring, which can be readily synthesized via "click chemistry." Triazoles are generally more stable to hydrolysis than amides and can offer improved metabolic stability. In some cases, the replacement of an amide with a triazole has led to compounds with retained or even improved biological activity and better pharmacokinetic properties.
Sulfonamides have also been employed as amide isosteres. While they differ more significantly in their geometry, they can still maintain key hydrogen bonding interactions and often confer increased water solubility.
The choice of an appropriate amide bioisostere for this compound would depend on the specific requirements of its biological target and the desired physicochemical properties of the resulting analogue.
Conformational Flexibility and Stereochemical Considerations in SAR Correlations
The biological activity of a molecule is not solely determined by its chemical formula but also by its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its biological target. This compound is a flexible molecule with several rotatable bonds, including the C-C bonds of the propyl chain and the C-N bond of the amide linkage.
The conformational flexibility allows the molecule to explore a range of shapes, but only a specific subset of these, known as the "bioactive conformation," is responsible for its biological effect. Computational studies and techniques like NMR spectroscopy can be used to investigate the preferred conformations of such molecules in solution and to model their interactions with target proteins.
Furthermore, if modifications to the this compound scaffold introduce chiral centers, then stereochemistry becomes a critical factor. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. The importance of stereochemistry has been demonstrated in numerous drug classes where one enantiomer is therapeutically active while the other is inactive or may even cause undesirable side effects. Therefore, any SAR study of chiral this compound analogues must consider the individual activities of each stereoisomer.
N 3 Chloropropyl 4 Nitrobenzamide As a Key Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature of N-(3-chloropropyl)-4-nitrobenzamide, possessing both an electrophilic chloropropyl group and a nucleophilic amide nitrogen, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, the terminal chlorine atom can be displaced by the amide nitrogen, leading to the formation of four- or five-membered rings.
One of the primary applications is in the synthesis of pyrrolidine derivatives. Under basic conditions, the amide nitrogen of this compound can undergo an intramolecular nucleophilic substitution with the terminal carbon of the chloropropyl chain, resulting in the formation of a five-membered pyrrolidine ring. This cyclization yields 1-(4-nitrobenzoyl)pyrrolidine, a scaffold that can be further elaborated into more complex bioactive molecules. The 4-nitrobenzoyl group can be readily modified, for instance, by reduction of the nitro group to an amine, which can then be functionalized to introduce desired pharmacophores.
Similarly, this compound can be a precursor to azetidine derivatives, which are four-membered heterocyclic rings. While the formation of a four-membered ring is generally less favorable than a five-membered ring, under specific reaction conditions, intramolecular cyclization can be directed towards the formation of 1-(4-nitrobenzoyl)azetidine. The synthesis of such strained ring systems is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
The synthesis of other heterocyclic systems can also be envisaged. For example, the chloropropyl chain can be modified prior to cyclization, or the aromatic ring can be further functionalized to introduce other reactive sites, expanding the range of accessible heterocyclic structures. The versatility of this compound as a precursor for heterocycles is a testament to its importance in synthetic organic chemistry.
Building Block for Novel Hybrid Materials and Bioactive Scaffolds
The distinct chemical functionalities within this compound make it an attractive building block for the construction of novel hybrid materials and bioactive scaffolds. mdpi.commdpi.com The combination of a versatile structural component with the 4-nitrobenzoyl chloride moiety is known to facilitate the synthesis of such materials. mdpi.com
The reactive chloropropyl group allows for the covalent attachment of this molecule to other chemical entities, such as polymers, surfaces, or other small molecules. This "grafting to" approach can be used to modify the properties of materials, for instance, by introducing the polar and electron-withdrawing nitrobenzamide group. This can influence properties like solubility, thermal stability, and electronic characteristics.
In the realm of bioactive scaffolds, this compound can serve as a linker or a core component. The chloropropyl chain can be used to connect different pharmacophoric groups, creating hybrid molecules with potentially synergistic or novel biological activities. The 4-nitrobenzoyl moiety itself can contribute to the biological profile of the resulting scaffold, as nitroaromatic compounds are known to exhibit a wide range of biological effects.
Furthermore, the potential for this molecule to act as a monomer in polymerization reactions opens up possibilities for the creation of functional polymers. For instance, if the chlorine atom is replaced by a polymerizable group, this compound could be incorporated into polymer chains, leading to materials with tailored properties for applications in drug delivery, diagnostics, or as biocompatible materials. mtu.edu
Role in the Preparation of Advanced Prodrug Systems
The 4-nitrobenzamide (B147303) core of this compound is a key feature that enables its application in the design of advanced prodrug systems, particularly those activated by nitroreductase enzymes. Nitroreductases are enzymes that are overexpressed in hypoxic (low oxygen) environments, a characteristic feature of many solid tumors. This differential expression provides a mechanism for targeted drug delivery.
Nitroaromatic compounds can act as prodrugs that are selectively activated in hypoxic tumor cells. nih.gov The nitro group is reduced by nitroreductases to a hydroxylamine (B1172632) or amine, which can then trigger the release of a cytotoxic agent. In the context of this compound, this compound could be envisioned as a component of a prodrug where the 4-nitrobenzoyl moiety acts as the trigger.
Upon reduction of the nitro group in the hypoxic tumor environment, the electronic properties of the benzamide (B126) ring are significantly altered. This change can be engineered to initiate a cascade of reactions, leading to the cleavage of the amide bond and the release of an attached cytotoxic drug. The chloropropyl chain could serve as a linker to this cytotoxic payload.
This strategy offers a powerful approach to increase the therapeutic index of anticancer drugs by minimizing their toxicity to healthy, well-oxygenated tissues. The design of such nitroreductase-activated prodrugs is an active area of research in medicinal chemistry, and this compound represents a valuable starting point for the synthesis of these targeted therapies.
Application in Homologation Chemistry and Chain Extension Reactions
The 3-chloropropyl group in this compound presents an opportunity for its use in homologation chemistry, specifically for the introduction of a three-carbon chain into a molecule. Homologation refers to a chemical reaction that converts a molecule into the next member of its homologous series, typically by adding a methylene (B1212753) (-CH2-) group, or in this case, a propyl group.
This compound can act as an alkylating agent, where the electrophilic 3-chloropropyl chain reacts with a nucleophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond and the extension of the nucleophile's structure by a three-carbon unit. nih.gov For example, a carbanion could react with the chloropropyl group to form a new carbon-carbon bond, effectively adding a propyl chain to the carbanion's parent molecule.
This type of chain extension reaction is a fundamental transformation in organic synthesis, allowing for the construction of more complex molecular architectures from simpler precursors. The 4-nitrobenzamide portion of the molecule can serve to modulate the reactivity of the chloropropyl group or can be carried through the synthetic sequence to be utilized in later steps.
While the use of this compound specifically for homologation is not widely documented, the principle of using 3-halopropyl compounds for three-carbon chain extensions is well-established. The presence of the amide and nitro functionalities in this particular reagent offers potential for unique reactivity and applications in multistep synthetic strategies.
Future Research Directions and Unexplored Avenues for N 3 Chloropropyl 4 Nitrobenzamide
Development of Novel and Sustainable Green Synthetic Methodologies
The traditional synthesis of N-(3-chloropropyl)-4-nitrobenzamide likely involves the reaction of 4-nitrobenzoyl chloride with 3-chloropropylamine (B7771022), a method that can generate hazardous byproducts. mdpi.com Future research should prioritize the development of greener, more sustainable synthetic routes.
Promising avenues include:
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and high selectivity. acs.org Research into the photocatalytic synthesis of this compound, potentially from 4-nitrobenzoic acid and 3-chloropropylamine using a suitable photocatalyst like eosin (B541160) Y, could provide a more environmentally benign alternative to traditional methods. acs.orgacs.org This approach eliminates the need for harsh reagents and often proceeds at room temperature. acs.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. nih.govyoutube.com Investigating the microwave-assisted amidation of 4-nitrobenzoic acid or its esters with 3-chloropropylamine could lead to a more efficient and scalable production method. nih.gov This technique has been successfully applied to the synthesis of other nitro-containing heterocyclic compounds and various amides, often under solvent-free conditions, further enhancing its green credentials. nih.govblucher.com.br
Mechanochemistry: Ball-mill synthesis, a form of mechanochemistry, offers a solvent-free and eco-friendly route to amide bond formation. mdpi.com The successful synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide via this method suggests that a similar approach could be viable for this compound, providing a rapid and high-yielding process. mdpi.com
Catalytic Amidation: The use of catalysts, such as ceric ammonium (B1175870) nitrate (B79036), can facilitate the direct amidation of carboxylic acids and amines, avoiding the need to activate the carboxylic acid as an acyl chloride. nih.gov Exploring such catalytic systems for the synthesis of this compound would align with the principles of green chemistry by reducing waste and improving atom economy. rsc.org
| Synthesis Method | Potential Advantages | Relevant Findings |
| Photocatalysis | Mild conditions, high selectivity, reduced waste | Eosin Y can be used as a metal-free photocatalyst for amide synthesis. acs.orgacs.org |
| Microwave-Assisted | Rapid reaction times, increased yields, solvent-free options | Proven effective for the synthesis of various amides and nitro-containing compounds. nih.govblucher.com.brnih.gov |
| Mechanochemistry | Solvent-free, environmentally friendly, high efficiency | Successfully used for the synthesis of a structurally related nitrobenzamide. mdpi.com |
| Catalytic Amidation | Avoids harsh reagents, improves atom economy | Ceric ammonium nitrate has been shown to catalyze direct amidation. nih.gov |
Exploration of Advanced Catalytic Applications for Functionalization
The this compound scaffold is ripe for further molecular diversification through advanced catalytic functionalization. The development of new catalytic methods to modify its structure could lead to novel compounds with tailored properties.
Key areas for exploration include:
C-H Functionalization: Transition metal-catalyzed C-H functionalization is a powerful strategy for the direct modification of organic molecules. umich.edursc.org Research could focus on the regioselective functionalization of the aromatic ring or the aliphatic side chain of this compound. The amide group can act as a directing group to guide the catalyst to specific C-H bonds, enabling precise modifications. rsc.org
Photocatalytic Modifications: As mentioned for its synthesis, photocatalysis can also be employed for post-synthetic modifications. This could involve, for example, the introduction of new functional groups at the benzylic position or other sites on the molecule through radical-mediated processes. rsc.orgresearchgate.net
Chain-Walking Catalysis: Nickel-catalyzed chain-walking reactions present an intriguing possibility for functionalizing the propyl chain at various positions. nih.gov This could allow for the introduction of functional groups at the terminal or internal carbons of the alkyl chain, creating a diverse library of derivatives. nih.gov
| Functionalization Strategy | Potential Outcome | Relevant Concepts |
| C-H Functionalization | Introduction of new substituents on the aromatic ring or alkyl chain. | The amide group can serve as a directing group for regioselective reactions. umich.edursc.org |
| Photocatalytic Modification | Novel functionalization through radical intermediates under mild conditions. | Can enable unique bond formations not accessible through traditional methods. rsc.orgresearchgate.net |
| Chain-Walking Catalysis | Functionalization at different positions along the propyl chain. | Allows for remote C-H bond functionalization. nih.gov |
Deepening Mechanistic Understanding of Bioactivation and Interaction Pathways
The presence of a nitroaromatic group suggests that this compound could be a substrate for nitroreductase enzymes, a key bioactivation pathway for many nitroaromatic drugs. scielo.brresearchgate.net
Future research should aim to:
Elucidate Bioactivation Mechanisms: Investigate the reduction of the nitro group by various nitroreductases to form nitroso, hydroxylamino, and amino metabolites. scielo.brresearchgate.net Understanding this process is crucial, as the reduced intermediates are often the biologically active species. The reduction can proceed via a one-electron or two-electron pathway, leading to different reactive intermediates. scielo.br
Identify Metabolic Products: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites of this compound in biological systems. This will provide a clearer picture of its metabolic fate.
Investigate Covalent Binding: The reactive intermediates formed during bioactivation can covalently bind to cellular macromolecules like proteins and DNA. Studying these interactions is essential for understanding the compound's mechanism of action and potential toxicological profile.
| Research Area | Key Questions | Relevant Techniques |
| Bioactivation | Is the nitro group reduced by nitroreductases? What are the reactive intermediates? | Enzymatic assays, electrochemistry. |
| Metabolism | What are the major metabolites formed in biological systems? | Liquid chromatography-mass spectrometry (LC-MS). |
| Covalent Binding | Do reactive metabolites bind to proteins and DNA? | Radi-labeling studies, mass spectrometry-based proteomics. |
Rational Design of Next-Generation Benzamide (B126) Derivatives with Tuned Activity Profiles
A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical step toward developing derivatives with optimized properties.
Key design strategies include:
Modification of the N-Alkyl Chain: The length and functionality of the N-alkyl chain can significantly impact biological activity. mdpi.comnih.gov Synthesizing a series of analogs with varying chain lengths and incorporating different functional groups (e.g., hydroxyl, amino) could modulate lipophilicity and target engagement. For some N-alkyl nitrobenzamides, an optimal chain length of six to ten carbons has been identified for certain biological activities. mdpi.com
Substitution on the Aromatic Ring: The position and nature of substituents on the nitroaromatic ring are known to be critical for the activity of nitroaromatic compounds. nih.gov For instance, moving the nitro group from the 4-position to the 3- or 2-position, or introducing additional substituents, could dramatically alter the electronic properties and biological activity. mdpi.com
Replacement of the Nitro Group: While the nitro group is often crucial for bioactivation, it can also be associated with toxicity. mdpi.com Exploring the replacement of the nitro group with other electron-withdrawing groups, such as a trifluoromethyl group, could lead to compounds with similar activity but improved safety profiles. mdpi.com
| Modification Site | Rationale | Example Finding |
| N-Alkyl Chain | Modulate lipophilicity and target interaction. | For some nitrobenzamides, optimal activity is seen with C6-C10 alkyl chains. mdpi.com |
| Aromatic Ring | Alter electronic properties and bioactivation potential. | The position of the nitro group is critical for the activity of nitrobenzyl derivatives. nih.gov |
| Nitro Group | Tune activity and potentially reduce toxicity. | A trifluoromethyl group can sometimes replace a nitro group with comparable activity. mdpi.com |
Potential Applications in Materials Science and Nanotechnology
The unique chemical structure of this compound also suggests potential applications beyond the biological realm, particularly in materials science and nanotechnology.
Unexplored avenues include:
Polymer Synthesis: The chloropropyl group can serve as a reactive handle for polymerization or for grafting the molecule onto polymer backbones. This could lead to the development of functional polymers with unique optical or electronic properties conferred by the nitroaromatic moiety.
Self-Assembled Materials: The combination of a rigid aromatic core and a flexible alkyl chain, along with the potential for hydrogen bonding via the amide group, could enable the self-assembly of this compound and its derivatives into ordered supramolecular structures like liquid crystals or gels.
Catalyst Support: Graphitic carbon nitride (g-C3N4) has gained attention as a metal-free heterogeneous catalyst for various organic reactions. researchgate.net There is potential to explore the integration of this compound or its derivatives into such materials to create novel catalytic systems. researchgate.net
Q & A
Q. What are the optimized synthetic routes for N-(3-chloropropyl)-4-nitrobenzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 4-nitrobenzoyl chloride with 3-chloropropylamine under anhydrous conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize side reactions.
- Temperature : Room temperature or mild heating (30–40°C) to avoid decomposition of the nitro group.
- Base : Triethylamine (TEA) or pyridine to neutralize HCl generated during amide bond formation.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm amide bond formation (δ ~8.5 ppm for NH proton) and aromatic nitro group (δ ~150 ppm for C-NO2). Chloropropyl chain protons appear as triplets (~3.6 ppm) and multiplets (~1.8–2.0 ppm) .
- HR-MS : Validate molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of NO2 or Cl groups) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : Cytotoxicity screening via MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Testing against kinases or proteases due to structural similarity to bioactive benzamides .
Advanced Research Questions
Q. How does the chloropropyl substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?
The chloropropyl chain enhances lipophilicity (logP ~2.8), potentially improving membrane permeability. Comparative studies with iodophenyl (logP ~3.5) and morpholinopropyl (logP ~1.9) analogs reveal:
- Halogen position : 3-chloro substitution on the propyl chain balances steric effects and electronic interactions with target proteins.
- Chain length : Propyl (C3) provides optimal flexibility for receptor binding vs. shorter (C2) or longer (C4) chains .
Q. Table 1: Comparative SAR of Halogenated Benzamides
| Compound | logP | IC50 (μM, MCF-7) | MIC (μg/mL, S. aureus) |
|---|---|---|---|
| N-(3-chloropropyl)-4-nitro | 2.8 | 12.5 | 25 |
| N-(2-iodophenyl)-4-nitro | 3.5 | 8.2 | 50 |
| N-(4-chlorobenzyl)-4-nitro | 2.3 | 18.7 | 12.5 |
Q. What crystallographic strategies can resolve its 3D structure, and how does conformational flexibility impact drug design?
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Crystallize from ethanol/DCM to obtain monoclinic crystals (space group P21/c) .
- Conformational analysis : The chloropropyl chain adopts a gauche conformation, reducing steric clash with the nitro group. This flexibility may allow adaptation to diverse binding pockets .
Q. What mechanistic insights can be derived from mass spectrometry fragmentation pathways?
- ESI-MS/MS : Dominant fragmentation includes:
- Loss of NO2 (30 Da) → [M+H–NO2]+.
- Cleavage of the amide bond → 4-nitrobenzoyl (m/z 167) and chloropropylammonium (m/z 92) ions.
- Stability studies : Degradation under acidic conditions (pH <3) involves nitro group reduction, while basic conditions (pH >10) hydrolyze the amide bond .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). The nitro group forms hydrogen bonds with Lys721, while the chloropropyl chain occupies a hydrophobic pocket .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Chlorine’s electronegativity enhances dipole interactions with Thr830 .
Methodological Considerations
- Contradictions in data : While direct studies on this compound are limited, analogs suggest conflicting bioactivity trends (e.g., chlorobenzyl derivatives show higher antimicrobial activity but lower cytotoxicity than iodophenyl analogs). Systematic SAR studies are needed to resolve these discrepancies .
- Synthetic challenges : Impurities from nitro group reduction or amine oxidation require strict inert atmospheres (N2/Ar) and low-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
